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Compound of Interest

Compound Name: (4-Butylphenyl)acetic acid

Cat. No.: B078689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
butylphenyl)acetic acid, a key intermediate in various chemical syntheses. The document

presents quantitative nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS) data in a structured format, along with detailed experimental protocols for

data acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of (4-butylphenyl)acetic acid.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.25 s 1H -COOH

7.18 d, J = 8.0 Hz 2H Ar-H

7.12 d, J = 8.0 Hz 2H Ar-H

3.60 s 2H -CH₂COOH

2.58 t, J = 7.7 Hz 2H Ar-CH₂-

1.58 m 2H -CH₂CH₂CH₃

1.35 m 2H -CH₂CH₃

0.92 t, J = 7.4 Hz 3H -CH₃

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

178.5 -COOH

141.2 Ar-C

131.0 Ar-C

129.5 Ar-CH

128.8 Ar-CH

40.7 -CH₂COOH

35.2 Ar-CH₂-

33.5 -CH₂CH₂CH₃

22.3 -CH₂CH₃

13.9 -CH₃
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Table 3: IR Spectroscopic Data (ATR)
Wavenumber (cm⁻¹) Intensity Assignment

2955-2858 Strong, Broad O-H stretch (Carboxylic Acid)

1705 Strong C=O stretch (Carboxylic Acid)

1465 Medium C-H bend (Alkyl)

1415 Medium O-H bend (Carboxylic Acid)

1298 Strong C-O stretch (Carboxylic Acid)

825 Strong
C-H bend (p-disubstituted

benzene)

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity (%) Assignment

192.1 45 [M]⁺

149.1 100 [M - COOH]⁺

105.1 55 [C₈H₉]⁺

91.1 30 [C₇H₇]⁺

Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of (4-butylphenyl)acetic acid (10 mg) was dissolved in deuterated chloroform

(CDCl₃, 0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz

spectrometer at room temperature. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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Infrared (IR) Spectroscopy
The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory on a

Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid (4-
butylphenyl)acetic acid was placed directly on the ATR crystal, and the spectrum was

recorded over the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data was acquired using a gas chromatograph coupled to a mass spectrometer

(GC-MS) with an electron ionization (EI) source. The sample was introduced via the GC, and

the mass spectrum was obtained by scanning a mass-to-charge (m/z) range of 50-500.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of (4-
butylphenyl)acetic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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